2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide
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Overview
Description
2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoline ring, a pyridine ring, and multiple functional groups such as cyano, phenyl, and dibromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline ring through a cyclization reaction. This is followed by the introduction of the cyano and phenyl groups via nucleophilic substitution reactions. The final steps involve the incorporation of the sulfanyl and dibromopyridinyl groups through thiolation and bromination reactions, respectively. The reaction conditions usually require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The dibromo substituents on the pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and phenyl groups contribute to its binding affinity with enzymes and receptors, while the sulfanyl and dibromopyridinyl groups enhance its reactivity and stability. The compound can modulate various biological processes by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyano-5,6,7,8-tetrahydroquinolin-2-ylsulfanyl)-acetic acid
- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
Uniqueness
Compared to similar compounds, 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H18Br2N4OS |
---|---|
Molecular Weight |
558.3 g/mol |
IUPAC Name |
2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C23H18Br2N4OS/c24-15-10-18(25)22(27-12-15)29-20(30)13-31-23-17(11-26)21(14-6-2-1-3-7-14)16-8-4-5-9-19(16)28-23/h1-3,6-7,10,12H,4-5,8-9,13H2,(H,27,29,30) |
InChI Key |
AIJGXJKWWZMYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C=C(C=N3)Br)Br)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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